1-Bromo-2-hexene
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Overview
Description
1-Bromo-2-hexene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-hexene can be synthesized through several methods. One common approach involves the bromination of 2-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts an allylic hydrogen, forming an allylic radical that subsequently reacts with bromine to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where 2-hexene is treated with bromine or N-bromosuccinimide under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-hexene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexadienes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, ethers, and amines.
Addition Reactions: Products include dibromohexane, bromohexane, and other halogenated compounds.
Elimination Reactions: Products include various hexadienes.
Scientific Research Applications
1-Bromo-2-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-bromo-2-hexene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. For example, in radical bromination, the bromine radical abstracts an allylic hydrogen, forming an allylic radical that reacts with bromine to yield the final product. In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile .
Comparison with Similar Compounds
1-Bromo-2-butene: Similar structure but with a shorter carbon chain.
1-Bromo-3-hexene: Bromine atom attached to the third carbon instead of the second.
2-Bromo-2-hexene: Bromine atom attached to the second carbon but with a different configuration.
Uniqueness: 1-Bromo-2-hexene is unique due to its specific reactivity patterns, particularly in radical and nucleophilic substitution reactions. Its position of the bromine atom and the double bond allows for selective reactions that are not possible with other isomers .
Properties
IUPAC Name |
1-bromohex-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUYXUPUOLFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34686-76-5 |
Source
|
Record name | 1-BROMO-2-HEXENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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